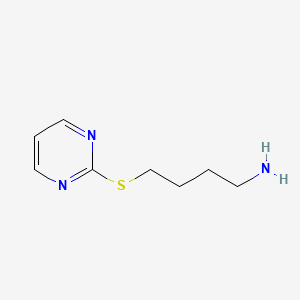

4-(pyrimidin-2-ylsulfanyl)butan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(pyrimidin-2-ylsulfanyl)butan-1-amine” is a chemical compound. It is a subclass of chemical compounds and has a mass of 235.3291 dalton . Its chemical formula is C₁₂H₂₁N₅ .

Molecular Structure Analysis

The molecular structure of “4-(pyrimidin-2-ylsulfanyl)butan-1-amine” is represented by the canonical SMILES stringC1CN (CCN1CCCCN)C2=NC=CC=N2 .

科学的研究の応用

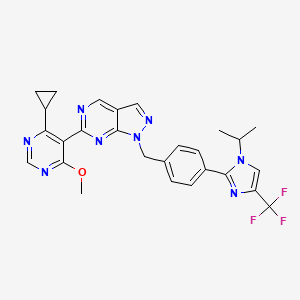

Protein Kinase Inhibitors for Cancer Treatment

Pyrimidine and its derivatives, which “4-(pyrimidin-2-ylsulfanyl)butan-1-amine” is part of, have shown promising results as protein kinase inhibitors for cancer treatment . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Antioxidant Properties

Pyrimidines, including “4-(pyrimidin-2-ylsulfanyl)butan-1-amine”, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antibacterial Activity

Research has shown that pyrimidines possess antibacterial properties . This makes “4-(pyrimidin-2-ylsulfanyl)butan-1-amine” a potential candidate for the development of new antibacterial drugs.

Antiviral Activity

Pyrimidines also have antiviral effects . This suggests that “4-(pyrimidin-2-ylsulfanyl)butan-1-amine” could be used in the development of antiviral medications.

Antifungal Activity

The antifungal activity of pyrimidines has been documented in scientific research . This means that “4-(pyrimidin-2-ylsulfanyl)butan-1-amine” could potentially be used in the treatment of fungal infections.

Anti-Inflammatory Properties

Pyrimidines, including “4-(pyrimidin-2-ylsulfanyl)butan-1-amine”, have been found to exhibit anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators, making them potential candidates for the development of anti-inflammatory drugs.

将来の方向性

作用機序

Target of Action

The primary target of 4-(pyrimidin-2-ylsulfanyl)butan-1-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

The compound acts as an inhibitor of PLK4 . It binds to the active site of the enzyme, preventing it from catalyzing the phosphorylation of its substrates. This inhibitory activity disrupts the normal function of PLK4, leading to changes in cellular processes such as centriole duplication .

Biochemical Pathways

The inhibition of PLK4 affects the centriole duplication pathway . Centrioles are crucial components of the cell’s cytoskeleton and play a key role in cell division. By inhibiting PLK4, the compound disrupts centriole duplication, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .

Pharmacokinetics

Similar compounds have shown good plasma stability and liver microsomal stability . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which could impact its bioavailability and efficacy as a drug .

Result of Action

The inhibition of PLK4 by 4-(pyrimidin-2-ylsulfanyl)butan-1-amine can lead to cell cycle arrest and apoptosis . At the cellular level, it has shown excellent antiproliferative activity against breast cancer cells .

特性

IUPAC Name |

4-pyrimidin-2-ylsulfanylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c9-4-1-2-7-12-8-10-5-3-6-11-8/h3,5-6H,1-2,4,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPJHLGVAOMBTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCCCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Aminobutyl)sulfanyl]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B6603876.png)

![tert-butyl 4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate, Mixture of diastereomers](/img/structure/B6603884.png)

![3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine](/img/structure/B6603913.png)